molecular formula C10H19N3O2 B5664066 Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl- CAS No. 329227-82-9

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-

Cat. No.: B5664066
CAS No.: 329227-82-9
M. Wt: 213.28 g/mol
InChI Key: JSLQKSWCXGAHKQ-UHFFFAOYSA-N
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Description

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-, is a chemical compound with a complex structure that includes both piperazine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-, typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures a high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-, undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-, has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-, involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-, stands out due to its unique combination of piperazine and morpholine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLQKSWCXGAHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226710
Record name Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329227-82-9
Record name Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329227-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-methyl-1-piperazinyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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